Home > Products > Screening Compounds P68257 > Uric acid monohydrate
Uric acid monohydrate - 64790-22-3

Uric acid monohydrate

Catalog Number: EVT-14613721
CAS Number: 64790-22-3
Molecular Formula: C5H6N4O4
Molecular Weight: 186.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uric acid was first isolated from kidney stones in 1776 by Swedish chemist Carl Wilhelm Scheele and later synthesized by Ivan Horbaczewski in 1882. It is classified as an organic compound within the category of purines and purine derivatives, specifically categorized under imidazopyrimidines. Uric acid is also recognized as a weak diprotic acid, with its dissociation constants pKa1pK_a1 and pKa2pK_a2 being approximately 5.4 and 10.3, respectively .

Synthesis Analysis

Methods of Synthesis

Uric acid can be synthesized through several methods:

  1. From Urea and Glycine: This classical method involves heating urea with glycine, which results in the formation of uric acid.
  2. From Xanthine: In biological systems, uric acid is synthesized from xanthine via the action of the enzyme xanthine oxidase, which catalyzes the conversion of xanthine to uric acid through oxidation reactions .

Technical Details

The synthesis process typically requires controlled conditions to prevent the formation of unwanted byproducts. In laboratory settings, uric acid can also be obtained through chemical reactions involving other purine derivatives or through enzymatic pathways that mimic biological processes .

Molecular Structure Analysis

Structure

Uric acid has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties. The molecule exhibits lactam-lactim tautomerism, predominantly existing in its lactam form under physiological conditions.

Structural Data

  • Molecular Formula: C5H4N4O3C_5H_4N_4O_3
  • Molecular Weight: 168.11 g/mol
  • IUPAC Name: 7,9-Dihydro-1H-purine-2,6,8(3H)-trione
  • SMILES Notation: O=C1NC2=C(N1)C(=O)NC(=O)N2
  • InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions Involving Uric Acid

Uric acid participates in various chemical reactions, particularly in biological systems:

  1. Formation of Urate: Under physiological pH conditions, uric acid predominantly exists as urate ions due to deprotonation.
  2. Crystallization: Uric acid can crystallize into different forms such as monosodium urate monohydrate and uric acid dihydrate, which are relevant in gout pathology .

Technical Details

The crystallization process is influenced by factors such as pH, temperature, and ionic strength of the surrounding fluid. Monosodium urate monohydrate crystallizes in a monoclinic structure characterized by hydrogen bonding between uric acid molecules and water .

Mechanism of Action

Process

Uric acid functions primarily as an end product of purine metabolism. Elevated levels can lead to precipitation in joints and tissues, resulting in gouty arthritis due to inflammation caused by monosodium urate crystals.

Data on Mechanism

The mechanism involves:

  • Xanthine Oxidase Activity: This enzyme catalyzes the conversion of hypoxanthine to xanthine and then to uric acid.
  • Inflammatory Response: The presence of crystals triggers an immune response characterized by the activation of inflammatory pathways, particularly involving interleukin-1 beta .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Sparingly soluble in water; solubility decreases at lower pH levels.
  • Melting Point: Approximately 200 °C (392 °F).

Chemical Properties

  • Acidity: Uric acid is a weak diprotic acid with two dissociable protons.
  • Stability: Stable under standard laboratory conditions but can decompose under extreme heat or acidic environments .
Applications

Scientific Uses

Uric acid monohydrate has significant implications in both clinical diagnostics and therapeutic contexts:

  1. Gout Diagnosis: The identification of monosodium urate crystals in synovial fluid is critical for diagnosing gout.
  2. Research Tool: Its crystallization properties are studied to understand crystal growth mechanisms and their implications in metabolic disorders.
  3. Potential Antioxidant Properties: Research suggests that uric acid may have antioxidant effects, contributing to cellular protection against oxidative stress .
Crystallization Dynamics and Nucleation Pathways

Supersaturation Thresholds in Biological Fluids

Uric acid, the metabolic end product of purine catabolism, circulates as soluble urate anions under physiological conditions. Its solubility is constrained by multiple factors:

  • Baseline Saturation: The solubility limit of urate in plasma is ~6.8 mg/dL (405 μM) at pH 7.4, 150 mM [Na⁺], and 37°C. Beyond this threshold, biological fluids become supersaturated, creating thermodynamic driving forces for crystallization [1] [3].
  • Temperature Dependence: Synovial fluid in peripheral joints (e.g., toes, ~30°C) exhibits 20-30% lower urate solubility than core body temperature zones (37°C). This thermal gradient explains preferential MSUM deposition in cooler joints [1].
  • pH and Ionic Strength: Uric acid (pKa 5.75) exists predominantly as mono-deprotonated urate at physiological pH. Acidic urinary environments (pH <5.5) favor insoluble uric acid crystallization (renal stones), while neutral synovial fluid promotes MSUM formation [1] [7]. Ethanol metabolites (e.g., acetic acid) further reduce local pH, accelerating supersaturation [4].
  • Solubility Modulators: Ethanol elevates urate supersaturation by increasing adenosine triphosphate degradation and lactate production. Conversely, acetaldehyde metabolites exhibit inhibitory effects [4].

Table 1: Factors Modulating Urate Supersaturation in Biological Fluids

FactorEffect on SolubilityBiological Consequence
Temperature (↓1°C)Decreases ~0.3 mg/dLHigher crystallization risk in joints
pH (↓0.5 unit)Decreases ~2.1 mg/dLUric acid stones in acidic urine
Ethanol exposureIncreases serum urateShort-term gout flare risk
Collagen exposureReduces energy barrierHeterogeneous nucleation on cartilage

Heterogeneous vs. Homogeneous Nucleation Mechanisms

MSUM crystallization follows distinct pathways governed by supersaturation levels and interface interactions:

  • Homogeneous Nucleation:Requires extreme supersaturation (urate >10× solubility limit). Spontaneous crystal nucleation occurs via stochastic molecular clustering, overcoming a high free-energy barrier (ΔGc). This pathway is rare in vivo due to physiological inhibitors [1] [6].

  • Heterogeneous Nucleation:Dominates MSUM biomineralization. Damaged articular cartilage exposes collagen fibrils that template crystal formation:

  • Collagen as Nucleation Site: Fibrillated type II collagen in osteoarthritic joints provides ordered surfaces that reduce the kinetic barrier for nucleation. Energy barriers decrease by 50-70% compared to homogeneous nucleation [3].
  • Non-Classical Crystallization: MSUM forms via an amorphous precursor phase (AMSU) observed in ex vivo synovial fluid. AMSU lacks inflammatory activity but transforms into crystalline MSUM over weeks/months [3].
  • Antibody-Mediated Nucleation: IgG binds MSUM crystals via Fab regions, orienting Fc domains outward. This facilitates complement activation but also promotes secondary nucleation by providing immunocomplex templates [1].

  • Nanoparticle Interventions: Hydrogel nanoparticles (HNPs) with strong electronegativity delay primary nucleation onset from 94 to 334 hours by anchoring urate ions and occupying active crystal growth sites [2].

Table 2: Nucleation Mechanisms of MSUM Crystals

MechanismCharacteristicsBiological Relevance
HomogeneousHigh supersaturation required (S>10)Rare in physiological contexts
Heterogeneous (collagen)Lowers nucleation barrier; amorphous precursorPrimary pathway in damaged joints
Antibody-templatedIgG-Fab binds crystals; promotes aggregationLinks immunity to crystallization
Secondary nucleation"Seed" crystals accelerate new nucleationFlares during urate-lowering therapy

Role of Synovial Fluid Macromolecules in Crystal Stabilization

Synovial fluid components dynamically modulate MSUM crystallization through dual roles:

  • Promoters of Crystallization:
  • Immunoglobulins: IgG coats 80% of MSUM crystals during acute gout flares. The Fc domains trigger NLRP3 inflammasome activation and neutrophil recruitment while stabilizing crystal surfaces [1] [3].
  • Cartilage-Derived Collagen: Fibrillated collagen fibers serve as scaffolds for AMSU deposition. Cartilage homogenates alter MSUM morphology, yielding smaller, more inflammatory crystals [3].
  • Lipoproteins: LDL and VLDL adsorb onto nascent crystals, promoting growth via hydrophobic interactions [1].

  • Inhibitors of Crystallization:

  • Apolipoprotein B: Coats crystals during remission phases, suppressing inflammatory responses and surface reactivity [1].
  • Hydrogel Polymers: Synthetic poly(ethylene glycol) diacrylate/acrylic acid (PEGDA/AA) membranes reduce crystal yield by 93% via carboxylate groups that sequester sodium and urate ions [4].
  • Hyaluronic Acid: Controversially reported to delay nucleation by increasing solution viscosity and competing for surface sites [3].

Table 3: Synovial Fluid Components Modulating MSUM Stability

MacromoleculeFunctionEffect on Crystallization
IgGBinds crystal surfaces via Fab domainsPromotes growth/complement activation
Apolipoprotein BCoats crystals during remissionInhibits inflammation & aggregation
Hyaluronic acidIncreases fluid viscosityDelay nucleation onset
Fibrillar collagenProvides heterogeneous nucleation templateAccelerates AMSU→MSUM conversion

Secondary Nucleation and Microcrystal Propagation

Once MSUM crystals form, propagation mechanisms amplify disease progression:

  • Microcrystal Shedding:MSUM deposits within cartilage (microtophi) detach due to mechanical stress. Liberated microcrystals act as "seeds" that trigger:
  • Secondary Nucleation: Pre-existing crystals reduce the energy barrier for new crystal formation in surrounding tissues. This explains gout flares during rapid urate-lowering therapy (ULT), where dissolving tophi release microcrystals [1].
  • Inflammatory Cascades: Shed crystals activate macrophages via NLRP3 inflammasomes, generating IL-1β and recruiting neutrophils. This creates a feed-forward loop where inflammation damages cartilage, exposing new nucleation sites [3].

  • Crystal-Cell Interactions:Neutrophils phagocytose MSUM crystals, leading to:

  • NETosis: Neutrophil extracellular traps release DNA and histones that concentrate urate ions.
  • Aggregation Promotion: Lysosomal proteins denature on crystal surfaces, forming pro-adhesive coatings that enhance clumping [1].

  • Therapeutic Targeting:Hydrogel nanoparticles (HNPs) suppress microcrystal propagation by:

  • Anchoring to crystal surfaces via electronegative sites
  • Occupying active growth zones
  • Reducing terminal crystal yield to <1% of controls [2].

Catalog of Compounds

Properties

CAS Number

64790-22-3

Product Name

Uric acid monohydrate

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione;hydrate

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C5H4N4O3.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H2

InChI Key

KTWFZIRYVDSYGI-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.